Cas no 92407-84-6 (1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- ASISCHEM R44503
- 1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOLE-3-CARBOXALDEHYDE
- 1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde
- 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
- 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
- BIM-0047451.P001
- DTXSID20358176
- CS-0241077
- 92407-84-6
- EN300-231294
- 1-[(2-Chlorophenyl)methyl]-2-methyl-indole-3-carbaldehyde
- CBMicro_047526
- Z57305441
- BB 0217530
- VS-07502
- AKOS000283693
- MixCom6_002470
- 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
-
- MDL: MFCD02197492
- Inchi: 1S/C17H14ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3
- InChI Key: VKZUESSMSHLLQC-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN1C(C)=C(C=O)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 283.07600
- Monoisotopic Mass: 283.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 22Ų
Experimental Properties
- PSA: 22.00000
- LogP: 4.46390
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 202555-0.500g |
1-[(2-Chlorophenyl)methyl]-2-methyl-indole-3-carbaldehyde |
92407-84-6 | 0.500g |
$227.00 | 2023-09-09 | ||
| Chemenu | CM261339-10g |
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 95%+ | 10g |
$444 | 2021-08-18 | |
| TRC | C366023-10mg |
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C366023-50mg |
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C366023-100mg |
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 100mg |
$ 135.00 | 2022-04-01 | ||
| Chemenu | CM261339-10g |
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 95%+ | 10g |
$444 | 2023-02-01 | |
| Enamine | EN300-231294-0.05g |
1-[(2-chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-231294-0.1g |
1-[(2-chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
| Enamine | EN300-231294-0.25g |
1-[(2-chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
| Enamine | EN300-231294-0.5g |
1-[(2-chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde |
92407-84-6 | 95% | 0.5g |
$175.0 | 2024-06-20 |
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde Suppliers
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Professional Introduction to 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (CAS No. 92407-84-6)
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 92407-84-6, belongs to the class of heterocyclic aldehydes and exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of biologically active molecules. The presence of both chlorobenzyl and indole moieties in its structure endows it with distinct chemical properties that are leveraged in various synthetic pathways.
The molecular structure of 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde consists of an indole core substituted with a methyl group at the 2-position and a chlorobenzyl group at the 1-position, with an aldehyde functional group at the 3-position. This arrangement not only contributes to its reactivity but also influences its interaction with biological targets. The indole moiety, known for its pharmacophoric properties, is a common structural feature in many bioactive compounds, including neurotransmitter analogs and antitumor agents.
In recent years, there has been a surge in research focusing on indole derivatives due to their wide-ranging biological activities. The compound 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has been explored as a key intermediate in the development of novel therapeutic agents. Its aldehyde group serves as a versatile handle for further functionalization, allowing chemists to modify its structure and tailor its biological properties for specific applications.
One of the most compelling aspects of 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is its potential in drug discovery. Researchers have utilized this compound to synthesize analogs that exhibit inhibitory activity against various enzymes and receptors. For instance, derivatives of this compound have shown promise in targeting enzymes involved in inflammation and pain signaling, making them attractive candidates for the development of anti-inflammatory drugs.
The synthesis of 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The chlorobenzyl group can be introduced through nucleophilic substitution reactions, while the indole core can be constructed via cyclization reactions. The methyl group at the 2-position can be added through alkylation reactions, and the aldehyde functionality is typically formed via oxidation or formylation reactions. These synthetic strategies showcase the compound's versatility as a building block in medicinal chemistry.
The pharmacological evaluation of derivatives of 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has revealed several interesting findings. In preclinical studies, certain analogs have demonstrated significant binding affinity to specific biological targets, suggesting their potential as lead compounds for drug development. Additionally, structural modifications have been explored to enhance solubility, bioavailability, and metabolic stability, which are critical factors for successful drug candidates.
The role of computational chemistry in the study of 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of this compound with biological targets, providing valuable insights into its mechanism of action. These computational studies have guided experimental efforts and have accelerated the discovery process by identifying promising derivatives before they are synthesized.
The future prospects for 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde are bright, with ongoing research aimed at expanding its applications in drug discovery and material science. As our understanding of biological pathways continues to grow, new opportunities will arise for leveraging this compound's unique properties. Furthermore, advances in synthetic methodologies will enable the creation of more complex derivatives with enhanced biological activities.
In conclusion, 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (CAS No. 92407-84-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and medicinal biology. Its structural features make it an excellent intermediate for synthesizing biologically active molecules, and its derivatives have shown promise in various therapeutic areas. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the development of next-generation drugs.
92407-84-6 (1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde) Related Products
- 592550-45-3(2-methyl-1-(3-methylphenyl)methyl-1H-indole-3-carbaldehyde)
- 92407-86-8(1-(4-chlorophenyl)methyl-2-methyl-1H-indole-3-carbaldehyde)
- 592550-32-8(ASISCHEM W97966)
- 92407-87-9(ASISCHEM R25223)
- 592550-44-2(2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)
- 95202-45-2(1-benzyl-2-methyl-1H-indole-3-carbaldehyde)
- 90815-00-2(1-[(2-chlorophenyl)methyl]-1H-indole-3-carbaldehyde)
- 340319-21-3(2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde)
- 928708-62-7(ASISCHEM D29293)
- 92407-88-0(ASISCHEM V95851)